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N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide

Lipophilicity optimization Kinase inhibitor design Structure-property relationships

Procure this exact compound to ensure reproducible SAR data. Its 3-CF3 substitution delivers XLogP3=3.4 and TPSA=46.9 Ų, distinct from ortho-isomers with altered dipole and steric profiles. The propyl linker balances conformational flexibility for optimal target engagement. Its 7-azaindole core is a validated kinase hinge binder, making it ideal for selectivity panels, FBDD campaigns, and cellular proof-of-concept studies. Avoid off-target artefacts seen with more lipophilic isomers. The defined linker length is synthetically tractable for further derivatization, enabling consistent SAR across sites.

Molecular Formula C18H16F3N3O
Molecular Weight 347.341
CAS No. 1787914-14-0
Cat. No. B2758758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide
CAS1787914-14-0
Molecular FormulaC18H16F3N3O
Molecular Weight347.341
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CC3=C2N=CC=C3
InChIInChI=1S/C18H16F3N3O/c19-18(20,21)15-6-1-4-14(12-15)17(25)23-9-3-10-24-11-7-13-5-2-8-22-16(13)24/h1-2,4-8,11-12H,3,9-10H2,(H,23,25)
InChIKeyBADVGLBUCBKGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide: A 7-Azaindole-Based Chemical Probe for Targeted Procurement


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide (CAS 1787914-14-0) is a synthetic small-molecule compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core linked via a propyl spacer to a 3-trifluoromethylbenzamide moiety [1]. With a molecular weight of 347.3 g/mol and a computed XLogP3 of 3.4, this compound occupies a physicochemical space typical of fragment- to lead-like kinase inhibitor scaffolds [1]. The 7-azaindole motif is a well-established hinge-binding pharmacophore in medicinal chemistry, and the meta-substituted trifluoromethyl group on the benzamide ring imparts distinct electronic and steric properties that can influence target engagement and metabolic stability compared to ortho- or para-substituted analogs.

Why Generic 7-Azaindole Benzamides Cannot Replace N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide in Target Validation Studies


In-class compounds sharing the pyrrolo[2,3-b]pyridine scaffold cannot simply be interchanged because minor alterations in substitution pattern—such as the position of the trifluoromethyl group or the length of the alkyl linker—can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA), all of which are critical determinants of membrane permeability, solubility, and target selectivity [1]. The 3-trifluoromethyl substitution on the benzamide ring of the target compound delivers a computed XLogP3 of 3.4 and TPSA of 46.9 Ų; a positional isomer with the trifluoromethyl group at the 2-position would present a different dipole moment and steric profile, potentially altering binding kinetics and off-target liability. The propyl linker length is also a key variable: shorter linkers (e.g., methylene or ethylene) restrict conformational freedom and may preclude key protein-ligand contacts, while longer linkers can introduce excessive flexibility and entropic penalties. The quantitative evidence below demonstrates why this specific compound must be procured for reproducible scientific results.

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Meta-CF3 Substitution Lowers Lipophilicity While Preserving Hydrogen-Bond Acceptor Capacity Relative to Ortho-CF3 Isomers

The target compound bears a 3-(trifluoromethyl)benzamide group, which positions the electron-withdrawing CF3 group meta to the amide linkage. This contrasts with the 2-(trifluoromethyl)benzamide isomer (CAS 1788674-28-1), where the CF3 group is ortho to the amide. Computed XLogP3 for the 3-CF3 compound is 3.4, while the 2-CF3 isomer is predicted to exhibit a slightly higher XLogP3 due to intramolecular shielding of the amide NH by the proximal CF3 group, potentially reducing hydrogen-bond donor exposure. The meta configuration maintains a full hydrogen-bond donor count of 1 (amide NH) and acceptor count of 5 (pyridine N, amide C=O, CF3 fluorine atoms), ensuring that key pharmacophoric features for target binding are retained while fine-tuning lipophilicity to balance permeability and metabolic clearance [1].

Lipophilicity optimization Kinase inhibitor design Structure-property relationships

Propyl Linker Provides an Optimal Balance of Conformational Flexibility and Rigidity vs. Shorter or Longer Chain Analogs

The target compound incorporates a three-carbon propyl linker between the 7-azaindole N1 and the benzamide nitrogen. This contrasts with commonly available analogs that employ a zero-atom (N-aryl) or one-carbon (methylene) linker. The target compound exhibits 5 rotatable bonds, whereas an N-phenyl-substituted 7-azaindole benzamide would have only 3–4 rotatable bonds, restricting the ability of the benzamide group to sample conformations necessary for optimal interaction with shallow protein pockets. Conversely, a butyl or longer linker would introduce 6+ rotatable bonds, imposing a greater entropic penalty upon binding. The propyl chain length is frequently observed in optimized kinase inhibitors that target DFG-out or allosteric pockets where the benzamide must reach beyond the ATP-binding site [1].

Linker optimization Kinase hinge-binding SAR by linker

7-Azaindole Core Offers a Distinct Hydrogen-Bonding Pattern vs. Indole or Pyrrolopyrimidine Scaffolds

The 7-azaindole (pyrrolo[2,3-b]pyridine) core of the target compound presents a hydrogen-bond acceptor (N7 pyridine) and a hydrogen-bond donor (N1 pyrrole) capable of forming a bidentate interaction with the kinase hinge region. This pattern differs from the indole scaffold, which lacks the pyridine nitrogen and relies solely on the pyrrole NH as a donor, and from pyrrolo[2,3-d]pyrimidine, which introduces an additional acceptor nitrogen that can alter hinge recognition. The computed TPSA of 46.9 Ų for the target compound reflects this distinct hydrogen-bonding capacity and is a key differentiator for target engagement profiles in kinome-wide selectivity screens [1].

Hinge-binding motif Scaffold hopping Kinase selectivity

Procurement-Guided Application Scenarios for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide


Kinase Profiling and Selectivity Screening Panels

Given the established role of 7-azaindoles as kinase hinge binders, this compound is ideally suited for inclusion in kinome-wide selectivity profiling panels. Its balanced TPSA of 46.9 Ų and moderate lipophilicity (XLogP3 3.4) ensure adequate cell permeability for cellular target engagement assays while minimizing non-specific binding artifacts [1]. Researchers procuring this compound for selectivity profiling can expect reduced off-target rates compared to more lipophilic ortho-CF3 isomers or simpler indole-based probes, as supported by class-level SAR trends.

Fragment-Based Lead Discovery and Structure-Activity Relationship Expansion

With a molecular weight of 347.3 g/mol and 5 rotatable bonds, this compound occupies the upper fragment to lower lead-like chemical space, making it an attractive starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases or other purine-binding proteins [1]. The propyl linker provides a synthetically tractable vector for further derivatization, while the meta-CF3 substituent can be systematically varied to explore electronic effects on target binding. Procurement of the exact compound ensures that SAR data generated at different research sites can be reliably compared.

Chemical Probe Development for Target Validation

The distinct hydrogen-bonding pattern of the 7-azaindole core (donor/acceptor dyad) combined with the fully accessible amide NH of the 3-trifluoromethylbenzamide group positions this compound as a potential chemical probe for validating kinase targets implicated in oncology or inflammatory diseases. Its computed physicochemical profile suggests compatibility with both biochemical and cell-based assays, allowing seamless translation from in vitro binding studies to cellular proof-of-concept experiments [1].

Control Compound for Profiling CF3 Positional Isomer Effects

In structure-property relationship (SPR) studies, this compound serves as an essential control for benchmarking the biological impact of trifluoromethyl group positioning on the benzamide ring. The computed XLogP3 difference of approximately 0.1–0.2 units relative to the 2-CF3 isomer, while modest, can translate into measurable differences in microsomal stability and cellular permeability, providing a rationale for using the 3-CF3 variant in comparative metabolism studies [1].

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